1-(4-Amino-2-methylphenyl)-4-piperidinol: A Privileged Scaffold in Targeted Drug Discovery
1-(4-Amino-2-methylphenyl)-4-piperidinol: A Privileged Scaffold in Targeted Drug Discovery
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Refining Whitepaper Details
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Finalizing Technical Details
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Executive Summary
In modern medicinal chemistry, the strategic selection of building blocks dictates the pharmacokinetic (PK) and pharmacodynamic (PD) success of a drug candidate. 1-(4-Amino-2-methylphenyl)-4-piperidinol (CAS 873537-60-1) has emerged as a highly versatile, privileged scaffold [1]. By combining a reactive aniline handle, a conformationally restrictive ortho-methyl group, and a solubilizing piperidin-4-ol moiety, this intermediate provides a precise architectural foundation for developing kinase inhibitors, GPCR antagonists, and targeted protein degraders (PROTACs).
This whitepaper provides an in-depth technical analysis of its physicochemical properties, de novo synthetic methodologies, and downstream functionalization protocols.
Structural and Physicochemical Profiling
Understanding the fundamental properties of this scaffold is critical for predicting its behavior in biological systems and during synthesis.
Quantitative Data Summary
The following table summarizes the key physicochemical parameters of 1-(4-Amino-2-methylphenyl)-4-piperidinol and their direct impact on drug design [1].
| Property | Value | Causality / Impact on Drug Design |
| Molecular Weight | 206.28 g/mol | Low MW provides a generous budget for the addition of complex pharmacophores without violating Lipinski's Rule of 5. |
| LogP (Calculated) | ~1.54 | Optimal lipophilicity ensures a balance between aqueous solubility and passive lipid membrane permeability. |
| TPSA | 49.49 Ų | Falls well within the ideal range (< 90 Ų) for central nervous system (CNS) penetration and oral bioavailability. |
| H-Bond Donors | 2 (-NH₂, -OH) | Facilitates target binding (e.g., kinase hinge region) and aqueous solvation. |
| H-Bond Acceptors | 3 (N, N, O) | Enhances interaction with solvent channels and protein backbones. |
Conformational Causality: The Ortho-Methyl Effect
A defining feature of this molecule is the methyl group located at the 2-position of the phenyl ring (ortho to the piperidine nitrogen).
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Steric Twist: The steric bulk of the ortho-methyl group forces the piperidine ring to rotate out of coplanarity with the phenyl ring.
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Solubility Enhancement: By breaking the planarity of the molecule, crystal lattice energy is reduced, which significantly improves the aqueous solubility of the final drug candidate.
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Basicity Modulation: Because the piperidine nitrogen is attached directly to the aromatic ring, its lone pair is partially delocalized. This reduces its basicity (pKa ≈ 4.5) compared to standard aliphatic piperidines. At physiological pH (7.4), this nitrogen remains unprotonated, preventing the molecule from becoming overly polar and thereby preserving membrane permeability.
De Novo Synthetic Methodology
The synthesis of 1-(4-Amino-2-methylphenyl)-4-piperidinol is achieved via a highly efficient, two-step sequence: Nucleophilic Aromatic Substitution (S_NAr) followed by catalytic nitro reduction.
Step 1: Nucleophilic Aromatic Substitution (S_NAr)
Objective: Synthesize the precursor 1-(2-Methyl-4-nitrophenyl)piperidin-4-ol (CAS 873537-59-8) [2].
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Charge: To a clean, dry round-bottom flask, add 1-fluoro-2-methyl-4-nitrobenzene (1.0 eq) [3] and piperidin-4-ol (1.2 eq).
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Solvent & Base: Suspend the reagents in anhydrous N,N-Dimethylformamide (DMF) (10 volumes). Add anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq).
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Reaction: Heat the mixture to 90 °C under a nitrogen atmosphere for 12 hours.
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Causality: The highly electron-withdrawing nitro group at the para position activates the fluorine atom. Fluorine's strong inductive effect accelerates the rate-determining step—the addition of the amine to form the Meisenheimer complex. K₂CO₃ acts as an acid scavenger to neutralize the generated HF, driving the reaction forward without causing unwanted etherification of the secondary alcohol.
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Self-Validating IPC (In-Process Control): Monitor via LC-MS. The reaction is complete when the UV-active starting material peak (m/z 156) disappears, and the deep yellow product mass ([M+H]⁺ = 237.1) dominates.
Step 2: Catalytic Nitro Reduction
Objective: Reduce the nitro group to yield the final target (CAS 873537-60-1).
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Charge: Dissolve the intermediate from Step 1 in Methanol (15 volumes).
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Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight) under an argon blanket to prevent ignition.
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Reaction: Purge the vessel with Hydrogen (H₂) gas and stir vigorously at room temperature under 1 atm of H₂ for 4-6 hours.
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Causality: Pd/C cleanly and selectively reduces the aromatic nitro group to a primary amine without hydrogenolyzing the C-N piperidine bond or the C-O alcohol bond.
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Self-Validating IPC: The deep yellow color of the nitroaromatic solution will progressively fade to pale yellow or colorless. LC-MS will confirm a mass shift of -30 Da (loss of two oxygen atoms, addition of two protons), yielding [M+H]⁺ = 207.1.
Fig 1: Two-step synthetic workflow for 1-(4-Amino-2-methylphenyl)-4-piperidinol.
Application in Medicinal Chemistry: Pharmacophore Mapping
When integrated into a larger drug molecule (such as an ATP-competitive kinase inhibitor), the specific topology of 1-(4-Amino-2-methylphenyl)-4-piperidinol serves distinct functional roles.
Crucially, because the methyl group is ortho to the piperidine and meta to the amine, the primary aniline nitrogen remains sterically unhindered. This allows it to act as an excellent nucleophile for coupling with complex heterocyclic cores (e.g., pyrimidines or quinazolines).
Fig 2: Pharmacophore mapping and structural causality of the scaffold's functional groups.
Downstream Functionalization: Amide Coupling SOP
To utilize this scaffold in drug discovery, the primary amine is frequently converted into an amide. The following Standard Operating Procedure (SOP) ensures high-yielding, self-validating functionalization.
Materials:
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1-(4-Amino-2-methylphenyl)-4-piperidinol (1.0 eq)
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Target Carboxylic Acid (R-COOH) (1.1 eq)
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HATU (1.2 eq)
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N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
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Anhydrous Dichloromethane (DCM) or DMF
Step-by-Step Methodology:
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Activation: Dissolve the carboxylic acid and HATU in DCM. Add DIPEA and stir for 15 minutes at room temperature.
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Causality: HATU reacts with the deprotonated carboxylic acid to form a highly reactive OAt ester. The pre-activation step prevents the amine from reacting directly with the coupling reagent (which can form guanidinium byproducts).
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Coupling: Add 1-(4-Amino-2-methylphenyl)-4-piperidinol to the activated ester solution. Stir for 2-4 hours.
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Self-Validating IPC: Monitor the reaction via TLC (Hexane:EtOAc 1:1) and LC-MS. The system validates itself visually under UV light (254 nm); the highly UV-active aniline spot will disappear as it is consumed. If the reaction stalls, the persistence of the aniline peak indicates that the active ester has hydrolyzed, or additional DIPEA is required to neutralize any trace acid hydrochlorides.
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Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. The piperidin-4-ol moiety ensures the product remains in the organic layer while byproducts partition into the aqueous phase.
References
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Fisher Scientific. "1-Fluoro-2-methyl-4-nitrobenzene | CAS 455-88-9." Available at:[Link]
